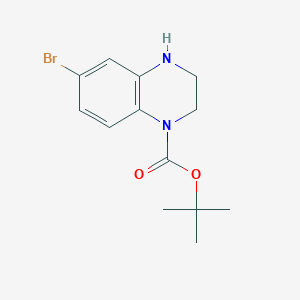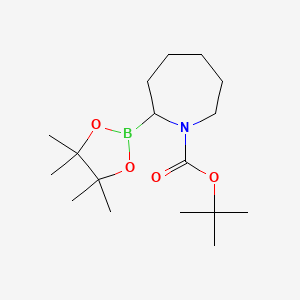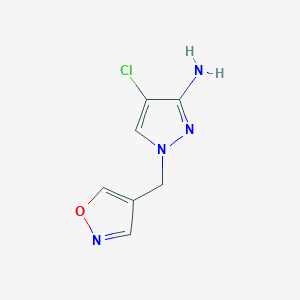
4-Chloro-1-(isoxazol-4-ylmethyl)-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(isoxazol-4-ylmethyl)-1h-pyrazol-3-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a chloro group and an isoxazole moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(isoxazol-4-ylmethyl)-1h-pyrazol-3-amine typically involves the reaction of 4-chloropyrazole with isoxazole derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like acetonitrile, followed by heating to facilitate the reaction . The reaction conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(isoxazol-4-ylmethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-1-(isoxazol-4-ylmethyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a
Propiedades
Fórmula molecular |
C7H7ClN4O |
|---|---|
Peso molecular |
198.61 g/mol |
Nombre IUPAC |
4-chloro-1-(1,2-oxazol-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H7ClN4O/c8-6-3-12(11-7(6)9)2-5-1-10-13-4-5/h1,3-4H,2H2,(H2,9,11) |
Clave InChI |
MWRNFDDGFQEUGG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN1CC2=CON=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


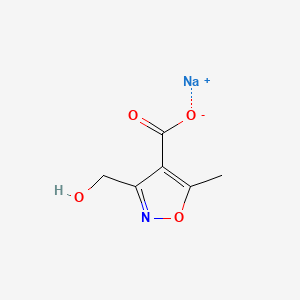
![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)
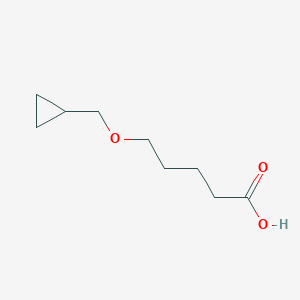
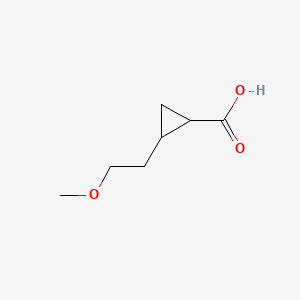
![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)
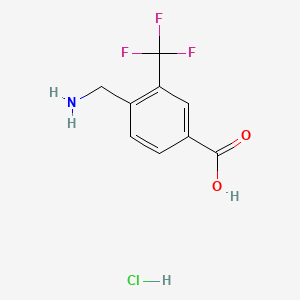
![[3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)
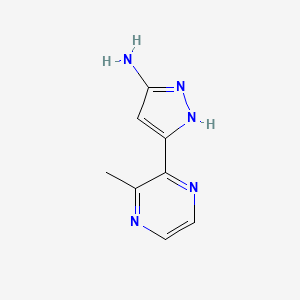
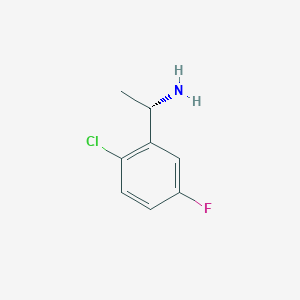
![Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15312307.png)
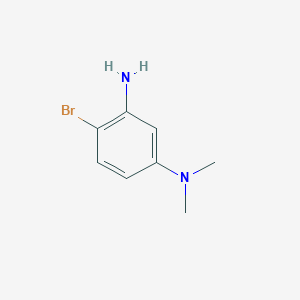
![1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride](/img/structure/B15312316.png)
